molecular formula C13H15N3O B7924989 2-Amino-N-(4-cyano-benzyl)-N-cyclopropyl-acetamide

2-Amino-N-(4-cyano-benzyl)-N-cyclopropyl-acetamide

Cat. No.: B7924989
M. Wt: 229.28 g/mol
InChI Key: ILTHRHBXGIMIFB-UHFFFAOYSA-N
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Description

2-Amino-N-(4-cyano-benzyl)-N-cyclopropyl-acetamide is an organic compound with the molecular formula C13H15N3O This compound is characterized by the presence of an amino group, a cyano group attached to a benzyl moiety, and a cyclopropyl group attached to the acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(4-cyano-benzyl)-N-cyclopropyl-acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-cyanobenzyl chloride, cyclopropylamine, and acetic anhydride.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under an inert atmosphere (e.g., nitrogen) and at controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(4-cyano-benzyl)-N-cyclopropyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-Amino-N-(4-cyano-benzyl)-N-cyclopropyl-acetamide has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-N-(4-cyano-benzyl)-N-cyclopropyl-acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating biochemical pathways and cellular functions. Detailed studies on its binding affinity and molecular interactions are essential to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-(4-cyano-benzyl)-acetamide
  • 2-Amino-N-(4-cyano-benzyl)-N-methyl-acetamide
  • 2-Amino-N-(4-cyano-benzyl)-N-ethyl-acetamide

Comparison

Compared to its analogs, 2-Amino-N-(4-cyano-benzyl)-N-cyclopropyl-acetamide exhibits unique structural features due to the presence of the cyclopropyl group. This structural variation can influence its chemical reactivity, biological activity, and pharmacokinetic properties, making it a compound of interest for further research and development.

Properties

IUPAC Name

2-amino-N-[(4-cyanophenyl)methyl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c14-7-10-1-3-11(4-2-10)9-16(12-5-6-12)13(17)8-15/h1-4,12H,5-6,8-9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILTHRHBXGIMIFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CC=C(C=C2)C#N)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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